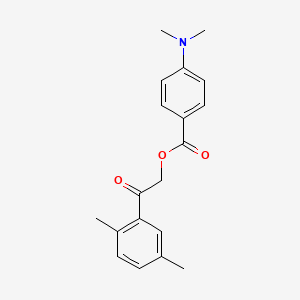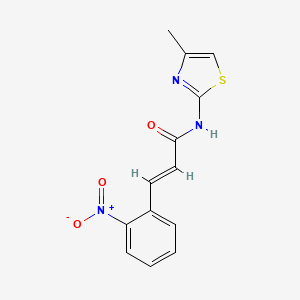
1-(4-methoxyphenyl)-4-(3-nitrobenzoyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methoxyphenyl)-4-(3-nitrobenzoyl)piperazine, also known as MNBP, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. MNBP belongs to the class of piperazine derivatives, which have been extensively studied for their biological activities.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-4-(3-nitrobenzoyl)piperazine and its derivatives is not well understood, but several studies have suggested that they may act by inhibiting specific enzymes or receptors. For example, 1-(4-methoxyphenyl)-4-(3-nitrobenzoyl)piperazine derivatives have been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. The mechanism of action of 1-(4-methoxyphenyl)-4-(3-nitrobenzoyl)piperazine derivatives as enzyme inhibitors is thought to involve the formation of a covalent bond between the compound and the enzyme active site.
Biochemical and physiological effects
1-(4-methoxyphenyl)-4-(3-nitrobenzoyl)piperazine has been shown to have several biochemical and physiological effects in vitro and in vivo. For example, 1-(4-methoxyphenyl)-4-(3-nitrobenzoyl)piperazine derivatives have been reported to exhibit antioxidant, anti-inflammatory, and analgesic activities. 1-(4-methoxyphenyl)-4-(3-nitrobenzoyl)piperazine derivatives have also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
1-(4-methoxyphenyl)-4-(3-nitrobenzoyl)piperazine and its derivatives have several advantages and limitations for lab experiments. One advantage is that 1-(4-methoxyphenyl)-4-(3-nitrobenzoyl)piperazine derivatives can be easily synthesized and modified to optimize their biological activities. 1-(4-methoxyphenyl)-4-(3-nitrobenzoyl)piperazine derivatives also have good stability and solubility in aqueous and organic solvents. However, one limitation is that 1-(4-methoxyphenyl)-4-(3-nitrobenzoyl)piperazine derivatives may exhibit cytotoxicity or other unwanted side effects at high concentrations, which can limit their use in certain assays.
Future Directions
There are several future directions for research on 1-(4-methoxyphenyl)-4-(3-nitrobenzoyl)piperazine and its derivatives. One direction is the development of 1-(4-methoxyphenyl)-4-(3-nitrobenzoyl)piperazine derivatives as potential drugs for the treatment of cancer, neurological disorders, and infectious diseases. Another direction is the investigation of the mechanism of action of 1-(4-methoxyphenyl)-4-(3-nitrobenzoyl)piperazine and its derivatives, which can provide insights into their biological activities and potential therapeutic applications. Additionally, the development of new synthetic methods for 1-(4-methoxyphenyl)-4-(3-nitrobenzoyl)piperazine derivatives can improve the yield and purity of the compounds and enable the synthesis of novel derivatives with enhanced biological activities.
Synthesis Methods
The synthesis of 1-(4-methoxyphenyl)-4-(3-nitrobenzoyl)piperazine involves the reaction of 4-methoxyaniline with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with piperazine to yield 1-(4-methoxyphenyl)-4-(3-nitrobenzoyl)piperazine. The synthesis of 1-(4-methoxyphenyl)-4-(3-nitrobenzoyl)piperazine has been reported in several studies, and the yield and purity of the compound can be optimized by varying the reaction conditions.
Scientific Research Applications
1-(4-methoxyphenyl)-4-(3-nitrobenzoyl)piperazine has been investigated for its potential applications in medicinal chemistry, particularly as a scaffold for the development of novel drugs. Several studies have reported the synthesis and biological evaluation of 1-(4-methoxyphenyl)-4-(3-nitrobenzoyl)piperazine derivatives as potential anticancer, antimicrobial, and antiviral agents. 1-(4-methoxyphenyl)-4-(3-nitrobenzoyl)piperazine derivatives have also been investigated for their potential as inhibitors of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are implicated in neurological disorders.
properties
IUPAC Name |
[4-(4-methoxyphenyl)piperazin-1-yl]-(3-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-25-17-7-5-15(6-8-17)19-9-11-20(12-10-19)18(22)14-3-2-4-16(13-14)21(23)24/h2-8,13H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACFPWQLYZJDAOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Methoxyphenyl)piperazin-1-yl](3-nitrophenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-ethyl-7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5719503.png)
![N-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]-2-naphthalenesulfonamide](/img/structure/B5719507.png)
![methyl [(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5719510.png)


![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B5719533.png)


![3-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-1H-1,2,4-triazol-5-amine](/img/structure/B5719556.png)



![3-[(2-chlorobenzylidene)amino]-2-methyl-4(3H)-quinazolinone](/img/structure/B5719596.png)
![N-[5-(1-cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B5719606.png)